2-(Cycloheptylamino)acetamide
Description
2-(Cycloheptylamino)acetamide is a synthetic acetamide derivative characterized by a cycloheptylamine moiety attached to the acetamide backbone. The cycloheptyl group, a seven-membered carbocycle, introduces steric bulk and hydrophobic properties, distinguishing it from smaller cycloalkyl analogs.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(cycloheptylamino)acetamide |
InChI |
InChI=1S/C9H18N2O/c10-9(12)7-11-8-5-3-1-2-4-6-8/h8,11H,1-7H2,(H2,10,12) |
InChI Key |
JRYLUOKTBYRPMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cycloalkyl-Substituted Acetamides
2-(Cyclopentylamino)acetamide
- Structure : Features a five-membered cyclopentyl ring instead of cycloheptyl.
- Applications : Widely available commercially (4 suppliers), often as hydrochloride salts for improved stability .
2-[(2-Chlorophenyl)amino]-N-cyclohexylacetamide
- Structure : Cyclohexyl group (six-membered ring) with a chlorophenyl substituent.
- Properties : The chloro group introduces electron-withdrawing effects, which may enhance binding to aromatic receptor sites. Molecular weight: 266.77 g/mol .
- Contrast : The cyclohexyl group balances hydrophobicity and ring strain, differing from the more flexible cycloheptyl moiety in the target compound.
N-[2-(Cycloheptylamino)ethyl] Sulfonamide Derivatives
- Structure: Cycloheptylamino group linked to sulfonamide via an ethyl chain.
Auxin-Like Acetamide Agonists ()
Compounds such as WH7 and compound 533 share the acetamide core but feature heterocyclic or chlorinated aromatic substituents:
- WH7 : Contains a triazolyl group, enabling interactions with auxin receptors.
- Compound 533: Substituted with dichlorophenoxy and methylpyridinyl groups, enhancing herbicidal activity.
- Comparison: The cycloheptyl group in 2-(Cycloheptylamino)acetamide lacks the electronegative substituents seen in these auxin mimics, suggesting divergent biological targets .
Hydroxyphenyl Acetamide Derivatives
- 2-(2-Hydroxyphenyl)acetamide sulfate : Synthesized and characterized via LC-HRMS/MS and NMR. A 2015 study initially misidentified its isomer (meta vs. ortho), highlighting the critical role of structural verification .
- Relevance: The hydroxyl group facilitates conjugation (e.g., sulfation), a property absent in this compound, which may limit metabolic pathways.
Physicochemical and Toxicological Data
Physical Properties
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